Ack1 inhibitor 37
Ack1 inhibitor 37
Brand Name:
Vulcanchem
CAS No.:
1026493-77-5
VCID:
VC21107738
InChI:
InChI=1S/C28H31N5OS2/c1-2-6-20(7-3-1)24-25-27(29-18-23-35-16-17-36-23)30-19-31-28(25)32-26(24)21-8-10-22(11-9-21)34-15-14-33-12-4-5-13-33/h1-3,6-11,19,23H,4-5,12-18H2,(H2,29,30,31,32)
SMILES:
C1CCN(C1)CCOC2=CC=C(C=C2)C3=C(C4=C(N3)N=CN=C4NCC5SCCS5)C6=CC=CC=C6
Molecular Formula:
C28H31N5OS2
Molecular Weight:
517.7 g/mol
Ack1 inhibitor 37
CAS No.: 1026493-77-5
Cat. No.: VC21107738
Molecular Formula: C28H31N5OS2
Molecular Weight: 517.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1026493-77-5 |
|---|---|
| Molecular Formula | C28H31N5OS2 |
| Molecular Weight | 517.7 g/mol |
| IUPAC Name | N-(1,3-dithiolan-2-ylmethyl)-5-phenyl-6-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
| Standard InChI | InChI=1S/C28H31N5OS2/c1-2-6-20(7-3-1)24-25-27(29-18-23-35-16-17-36-23)30-19-31-28(25)32-26(24)21-8-10-22(11-9-21)34-15-14-33-12-4-5-13-33/h1-3,6-11,19,23H,4-5,12-18H2,(H2,29,30,31,32) |
| Standard InChI Key | ZJLXSIPWULUCRJ-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)CCOC2=CC=C(C=C2)C3=C(C4=C(N3)N=CN=C4NCC5SCCS5)C6=CC=CC=C6 |
| Canonical SMILES | C1CCN(C1)CCOC2=CC=C(C=C2)C3=C(C4=C(N3)N=CN=C4NCC5SCCS5)C6=CC=CC=C6 |
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